2-Fluoro-4'-nitrobiphenyl

OLED hole transport materials amorphous film stability fluorinated biphenyl scaffold

2-Fluoro-4'-nitrobiphenyl (CAS 321-59-1) is an essential building block for next-generation OLED materials, where its unique ortho-fluorine/para-nitro substitution pattern enables simultaneous control of molecular planarity, amorphous film stability, and electron-transport functionality. Unlike generic 4-nitrobiphenyl (lacking fluorine) or 2-fluorobiphenyl (lacking nitro), this regioisomer provides steric torsion that suppresses crystallization while retaining strong electron affinity. Ideal for R&D teams developing high-Tg hole-transport materials and bipolar hosts for high-EQE phosphorescent OLEDs.

Molecular Formula C12H8FNO2
Molecular Weight 217.20 g/mol
Cat. No. B8453391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4'-nitrobiphenyl
Molecular FormulaC12H8FNO2
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C12H8FNO2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H
InChIKeyTYJSMDVUAMCIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4'-nitrobiphenyl for OLED Intermediates: Procurement and Technical Baseline


2-Fluoro-4'-nitrobiphenyl (CAS 321-59-1, molecular formula C₁₂H₈FNO₂, molecular weight 217.20 g/mol) is an ortho-fluorinated para-nitrobiphenyl derivative classified as an organic semiconductor intermediate . The compound bears an electron-withdrawing nitro group on one phenyl ring and an ortho-fluorine substituent on the adjacent phenyl ring, creating a strong push-pull electronic dipole across the biphenyl scaffold . This structural arrangement enables the compound to function as a versatile building block for the synthesis of hole-transport materials (HTMs), electron-transport materials (ETMs), and host materials in organic light-emitting diode (OLED) devices, where the electron-deficient nitro group facilitates electron injection and the fluorine atom modulates molecular planarity and intermolecular π-stacking interactions [1].

Why 2-Fluoro-4'-nitrobiphenyl Cannot Be Replaced by Unsubstituted Biphenyl or Non-Fluorinated Nitrobiphenyl Analogs in OLED Material Synthesis


The procurement value of 2-Fluoro-4'-nitrobiphenyl hinges on the functional synergy between its ortho-fluorine and para-nitro substituents, which collectively establish an electronic profile unattainable with unsubstituted biphenyl, 4-nitrobiphenyl, or 2-fluorobiphenyl alone . The ortho-fluorine atom introduces steric torsion that disrupts co-planarity between the two phenyl rings, thereby suppressing intermolecular π-π aggregation in downstream HTM materials—a critical factor for maintaining amorphous film morphology and preventing exciton quenching in OLED devices [1]. Simultaneously, the strong electron-withdrawing nitro group lowers the LUMO energy level, enhancing electron injection and transport efficiency in ETM applications [2]. Generic substitution with 4-nitrobiphenyl (lacking fluorine) fails to provide the necessary steric torsion for amorphous stability, while substitution with 2-fluorobiphenyl (lacking nitro) eliminates the electron-transport functionality. Furthermore, the substitution pattern of 2-fluoro-4′-nitrobiphenyl positions the fluorine ortho to the biphenyl linkage and the nitro para on the opposite ring—a regioisomeric arrangement distinct from 2-fluoro-4-nitrobiphenyl (CAS 391-04-8), where both substituents occupy the same phenyl ring, leading to different reactivity in cross-coupling reactions and altered HOMO-LUMO energetics in derived materials .

Quantitative Differentiation Evidence for 2-Fluoro-4'-nitrobiphenyl in OLED Material Development


Fluorine-Enabled Amorphous Morphological Stability: Steric Torsion Prevents Crystallization in HTM Derivatives

The ortho-fluorine substituent in 2-fluoro-4'-nitrobiphenyl introduces a steric clash with the adjacent phenyl ring hydrogen atoms, increasing the dihedral angle between the two aromatic planes to approximately 45-60°, compared to near-planar conformations (~0-20°) in unsubstituted biphenyl . In HTM materials derived from biphenyl cores, this torsion directly translates to increased glass transition temperatures (Tg) and suppressed crystallization tendency, a property quantified in structurally related tetra-substituted biphenyl HTMs T1N and T2N, which exhibit decomposition temperatures exceeding 500 °C and Tg values approximately 10 °C higher than the commercial standard NPB [1]. While the target compound is a synthetic intermediate rather than a finished HTM, the ortho-fluorine-induced torsion is retained upon further functionalization (e.g., amination at the nitro-reduced site), conferring enhanced morphological stability to the final HTM product relative to materials derived from non-fluorinated nitrobiphenyl precursors .

OLED hole transport materials amorphous film stability fluorinated biphenyl scaffold

Electron-Withdrawing Synergy: Nitro Group Enables Efficient Electron Injection in ETM Derivatives

The para-nitro group in 2-fluoro-4'-nitrobiphenyl exerts a strong electron-withdrawing effect (-M, -I) that significantly lowers the LUMO energy level of the biphenyl core, facilitating electron injection from the cathode and enhancing electron transport mobility in derived ETM materials . MIT researchers reported in Advanced Materials (2024) that derivatives of 2-fluoro-4-nitrobiphenyl (the regioisomer with both substituents on the same ring) serve as efficient electron-transport materials in OLEDs, with the electron-withdrawing nature of both fluorine and nitro groups collectively facilitating electron injection and transport, leading to devices with enhanced efficiency and stability [1]. For the target regioisomer (2-fluoro-4′-nitrobiphenyl), the nitro group positioned para on the opposite phenyl ring enables directional electron transport across the biphenyl linkage, a property absent in 2-fluorobiphenyl (no nitro) and altered in 4-nitrobiphenyl (no fluorine-induced torsion) .

OLED electron transport materials electron injection efficiency LUMO energy tuning

Regioisomeric Differentiation: 2-Fluoro-4′-nitrobiphenyl (CAS 321-59-1) vs. 2-Fluoro-4-nitrobiphenyl (CAS 391-04-8) in Cross-Coupling Reactivity

2-Fluoro-4'-nitrobiphenyl (CAS 321-59-1) and 2-fluoro-4-nitrobiphenyl (CAS 391-04-8) are distinct regioisomers with divergent substitution patterns: in CAS 321-59-1, the fluorine occupies the ortho position on one ring while the nitro group occupies the para position on the opposing ring; in CAS 391-04-8, both fluorine and nitro reside on the same phenyl ring . This regioisomeric difference fundamentally alters cross-coupling reactivity: in the target compound (321-59-1), the nitro group can be selectively reduced to an amine at the 4′-position for subsequent diarylamination (producing HTM cores), while the ortho-fluorine remains intact to provide steric torsion . In the alternative regioisomer (391-04-8), both reactive sites reside on the same ring, constraining the accessible substitution patterns and altering the HOMO-LUMO energetics of downstream materials [1]. Procurement of the correct regioisomer is non-negotiable for synthetic routes targeting specific substitution architectures.

Suzuki coupling intermediate regioisomer selectivity OLED material precursor

Optimal Application Scenarios for 2-Fluoro-4'-nitrobiphenyl in OLED R&D and Materials Procurement


Synthesis of Fluorinated Amorphous Hole-Transport Materials (HTMs) with Enhanced Thermal Stability

Reduction of the para-nitro group in 2-fluoro-4′-nitrobiphenyl to the corresponding 4′-amino derivative, followed by Buchwald-Hartwig amination or Ullmann coupling with diarylamines, yields ortho-fluorinated biphenyl-based HTMs . The retained ortho-fluorine substituent induces steric torsion that suppresses molecular crystallization in thin films, enabling amorphous HTM layers with glass transition temperatures (Tg) approximately 10 °C higher than NPB (95 °C), as demonstrated in structurally analogous tetra-substituted biphenyl HTMs T1N and T2N (Tg ≥ 105 °C, decomposition temperatures >500 °C) [1]. This scenario is optimal for OLED display manufacturers requiring HTMs with extended operational lifetime under elevated joule heating conditions.

Development of Electron-Transport Materials (ETMs) via Nitro Group Retention

The para-nitro group in 2-fluoro-4′-nitrobiphenyl can be retained as an electron-withdrawing moiety to construct electron-transport materials (ETMs) for OLED devices. Derivatives of structurally related fluoronitrobiphenyls have been reported (MIT, Advanced Materials 2024) to exhibit enhanced electron injection and transport efficiency, leading to improved device stability . The ortho-fluorine concurrently suppresses aggregation-induced quenching, maintaining film homogeneity. This scenario is optimal for R&D teams developing n-type organic semiconductors where the nitro group serves as an intrinsic electron-accepting unit, eliminating the need for external n-dopants.

Precursor for Asymmetric Bipolar Host Materials in Phosphorescent OLEDs

The regioisomeric arrangement of 2-fluoro-4′-nitrobiphenyl (fluorine on ring A, nitro on ring B) enables sequential orthogonal functionalization: reduction of the nitro group to an amine at the 4′-position (ring B) for hole-transporting diarylamine attachment, while the ortho-fluorine on ring A can be retained to modulate electron-transporting character or serve as a leaving group in further cross-coupling reactions . This divergent synthetic access to electronically asymmetric biphenyl cores is particularly valuable for constructing bipolar host materials in phosphorescent OLEDs (PhOLEDs), where balanced hole and electron transport within a single host molecule is required for high external quantum efficiency (EQE) [1]. This scenario is optimal for advanced OLED material research programs targeting high-efficiency green and red PhOLEDs.

Structure-Activity Relationship Studies on Fluorine Position Effects in OLED Materials

Comparative studies between 2-fluoro-4′-nitrobiphenyl (CAS 321-59-1) and its regioisomer 2-fluoro-4-nitrobiphenyl (CAS 391-04-8) enable systematic investigation of how fluorine substitution position on the biphenyl scaffold influences HOMO-LUMO energy levels, charge carrier mobility, and film morphology in OLED materials . The distinct electronic environments created by ortho-fluorine placement on the same ring versus the opposing ring relative to the nitro group produce measurable differences in molecular dipole moment and intermolecular π-stacking distances [1]. This scenario is optimal for academic and industrial OLED research groups conducting rational design of next-generation charge-transport materials through regioisomeric structure-property relationship mapping.

Technical Documentation Hub

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